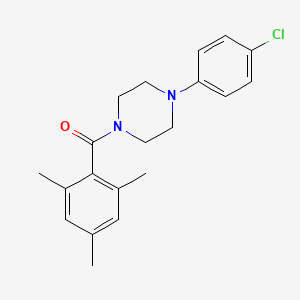![molecular formula C15H10ClNO3 B5299918 1-(2-chlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5299918.png)
1-(2-chlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Clomazone, and it is a herbicide that has been widely used in agriculture to control weeds. However, in recent years, researchers have been exploring the potential of Clomazone in other areas, such as medicine and biotechnology.
Mécanisme D'action
The mechanism of action of Clomazone involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll in plants. Inhibition of PPO results in the accumulation of toxic intermediates that cause cell death in plants. In cancer cells, Clomazone also inhibits PPO, leading to the accumulation of toxic intermediates that induce apoptosis.
Biochemical and Physiological Effects
Clomazone has been shown to have significant biochemical and physiological effects in various organisms. In plants, Clomazone inhibits chlorophyll biosynthesis, leading to the death of weeds. In animals, Clomazone has been shown to induce oxidative stress and inflammation in the liver and kidneys. However, the effects of Clomazone on human health are not well understood, and further research is needed to determine its safety and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Clomazone in lab experiments is its potent cytotoxic effects on cancer cells. Clomazone can be used to study the mechanisms of apoptosis and the signaling pathways involved in cancer cell death. However, the use of Clomazone in lab experiments is limited by its toxicity and potential side effects. Researchers must take precautions when handling Clomazone and ensure proper disposal of the compound.
Orientations Futures
There are several future directions for research on Clomazone. One area of interest is the development of Clomazone analogs with improved potency and selectivity for cancer cells. Another area of research is the use of Clomazone in combination with other anticancer agents to enhance its efficacy. Additionally, researchers are exploring the potential of Clomazone in other areas, such as agriculture and biotechnology. Overall, Clomazone has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of Clomazone involves the reaction of 2-chlorobenzaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in the presence of a suitable catalyst. The reaction yields Clomazone as a yellow crystalline solid with a melting point of 96-98°C. The synthesis of Clomazone is relatively straightforward, and the compound can be produced in large quantities.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising areas of research is the use of Clomazone as a potential anticancer agent. Studies have shown that Clomazone has potent cytotoxic effects on various cancer cell lines, including breast, prostate, and colon cancer. Clomazone induces apoptosis in cancer cells by targeting specific signaling pathways, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(1Z)-1-[(2-chlorophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-8-6-10-12(7-9-4-2-3-5-11(9)16)20-15(19)13(10)14(18)17-8/h2-7H,1H3,(H,17,18)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECCNHYUFFILB-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5299842.png)
![methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5299845.png)
![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)

![7-(2,3-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5299867.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5299878.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol](/img/structure/B5299889.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5299892.png)
![4-{[1-(4-fluorobenzyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5299894.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299926.png)
